Methyl 3-(2H-benzo[d][1,2,3]triazol-2-yl)propanoate
Description
Methyl 3-(2H-benzo[d][1,2,3]triazol-2-yl)propanoate (CAS 132287-02-6) is a methyl ester derivative featuring a benzotriazole moiety linked via a propanoate chain. Its molecular formula is C₁₁H₁₁N₃O₂, with a molecular weight of 217.23 g/mol . This compound is commercially available with purities ≥95% and serves as a versatile intermediate in organic synthesis, particularly for constructing bioactive molecules or functional materials . The benzotriazole group confers UV-stability and chelating properties, making it relevant in pharmaceuticals, agrochemicals, and polymer stabilizers .
Properties
IUPAC Name |
methyl 3-(benzotriazol-2-yl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-15-10(14)6-7-13-11-8-4-2-3-5-9(8)12-13/h2-5H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMEMDZBXJYZNRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN1N=C2C=CC=CC2=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2H-benzo[d][1,2,3]triazol-2-yl)propanoate typically involves the reaction of benzotriazole with methyl acrylate under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic addition of benzotriazole to the acrylate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution Reactions
The benzotriazole ring in this compound participates in nucleophilic aromatic substitution (SNAr) under specific conditions. For example:
-
Reaction with Amines : In the presence of cesium carbonate (Cs₂CO₃) and dimethyl sulfoxide (DMSO), the benzotriazole group can act as a directing group, facilitating regioselective substitution at the para-position of the aromatic ring .
Example Reaction Pathway :
This reaction leverages the electron-withdrawing nature of the benzotriazole ring to activate the aromatic system for cycloaddition or substitution .
Transition Metal-Catalyzed Functionalization
The N2-position of the benzotriazole moiety undergoes selective arylation under rhodium(II) catalysis:
-
Rh(II)-Catalyzed N2-Arylation : When exposed to diazo compounds (e.g., ethyl diazoacetate) and a Rh(II) catalyst (e.g., Rh₂(OAc)₄), the compound forms N2-arylated products. This reaction proceeds via a rhodium-carbenoid intermediate, with DFT calculations confirming a low energy barrier (~5.6 kcal/mol) for nucleophilic attack .
Key Reaction Conditions :
| Parameter | Value |
|---|---|
| Catalyst | Rh₂(OAc)₄ |
| Solvent | Dichloromethane (DCM) |
| Temperature | Room temperature (25°C) |
| Yield | 70–85% |
Reduction and Oxidation Reactions
-
Reduction of the Ester Group : The methyl ester can be hydrolyzed to the corresponding carboxylic acid under basic conditions (e.g., NaOH/H₂O) or reduced to a primary alcohol using LiAlH₄ .
-
Oxidation of the Benzotriazole Ring : While direct oxidation of the benzotriazole ring is less common, photochemical degradation pathways have been observed in UV-exposed environments, leading to cleavage of the triazole ring .
Cycloaddition Reactions
The compound can serve as a dipolarophile in [3+2] cycloaddition reactions:
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : Although not directly reported for this compound, analogous benzotriazole derivatives undergo CuAAC with azides to form 1,2,3-triazole hybrids, suggesting potential applicability .
Generalized Reaction Scheme :
Ester Hydrolysis and Transesterification
The methyl ester group is susceptible to hydrolysis and transesterification:
-
Hydrolysis : Acidic or basic hydrolysis converts the ester to 3-(2H-benzotriazol-2-yl)propanoic acid, a precursor for further functionalization .
-
Transesterification : Reaction with longer-chain alcohols (e.g., octanol) in the presence of acid catalysts yields bulkier esters, such as octyl 3-(2H-benzotriazol-2-yl)propanoate, which are used in polymer stabilization.
Mechanistic Insights
-
N2-Selectivity in Arylation : The 2H-tautomer of benzotriazole favors N2-functionalization due to steric and electronic factors, as confirmed by computational studies .
-
Role of Cs₂CO₃ : In DMSO, Cs₂CO₃ generates a cesium enolate intermediate, enhancing the electrophilicity of the β-carbonyl group and enabling regioselective cycloaddition .
Scientific Research Applications
Methyl 3-(2H-benzo[d][1,2,3]triazol-2-yl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and polymers.
Mechanism of Action
The mechanism of action of Methyl 3-(2H-benzo[d][1,2,3]triazol-2-yl)propanoate involves its interaction with specific molecular targets. The benzotriazole moiety is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Structural and Functional Modifications
The following table summarizes key benzotriazole-based propanoate esters and related analogs:
Physicochemical Properties
- Lipophilicity : Replacement of the methyl ester with octyl (CAS 84268-36-0) increases logP from ~2.5 (methyl) to ~8.5 (octyl), enhancing compatibility with hydrophobic matrices in polymer stabilizers .
- Solubility : The parent compound’s methyl ester group improves aqueous solubility (~15 mg/L) compared to tert-butyl or octyl derivatives, which are more lipid-soluble .
Environmental Impact
- Degradation : Methyl esters are more prone to hydrolysis under alkaline conditions compared to sterically hindered tert-butyl or octyl analogs .
Key Research Findings
Synthetic Versatility: this compound serves as a scaffold for Sonogashira coupling (e.g., with ethynyl aromatics) to generate fluorescent probes .
Activity-Structure Relationship : Introduction of electron-withdrawing groups (e.g., chloro in CAS 83044-91-1) enhances oxidative stability but reduces PPAR activation efficacy .
Industrial Relevance : Octyl and tert-butyl derivatives dominate the UV stabilizer market due to superior thermal stability and compatibility with polymers .
Biological Activity
Methyl 3-(2H-benzo[d][1,2,3]triazol-2-yl)propanoate, with the CAS number 132287-02-6, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antiproliferative effects against cancer cells and antimicrobial activities.
- Molecular Formula : C₁₀H₁₁N₃O₂
- Molecular Weight : 205.21 g/mol
- Synonyms : 2H-Benzotriazole-2-propanoic acid, methyl ester
Antiproliferative Activity
Recent studies have indicated that compounds related to the benzotriazole family exhibit significant anticancer properties. This compound's structural analogs have been tested against various human cancer cell lines.
Case Studies and Research Findings
-
Activity Against Cancer Cell Lines :
- A study reported that derivatives of benzotriazole exhibited IC₅₀ values ranging from 1.2 to 2.4 nM against three human cancer cell lines (MCF-7, HCT-116, and HepG2), comparable to doxorubicin . Although specific data for this compound is limited, its structural similarity suggests potential activity.
- Histone Deacetylase Inhibition :
Antimicrobial Activity
The antimicrobial properties of benzotriazole derivatives have also been investigated extensively. This compound is hypothesized to possess similar activities based on the behavior of related compounds.
Antimicrobial Efficacy
- Bacterial Strains Tested :
Comparative Analysis of Biological Activities
| Compound | Activity Type | Target Organism/Cell Line | IC₅₀/MIC Value |
|---|---|---|---|
| Benzotriazole Derivative A | Antiproliferative | MCF-7 | 1.1 μM |
| Benzotriazole Derivative B | Antimicrobial | E. coli | 12.5 μg/ml |
| This compound | Potentially similar activity | Various (hypothetical) | Not yet determined |
Q & A
What are the established synthetic routes for Methyl 3-(2H-benzo[d][1,2,3]triazol-2-yl)propanoate and its derivatives?
Basic
A common method involves multi-step nucleophilic substitution and esterification. For example, benzotriazole derivatives can be synthesized via refluxing precursors like 6,6′-methylenebis(2-(2H-benzo[d][1,2,3]triazol-2-yl)-4-(2,4,4-trimethylpentan-2-yl)phenol) with alkylating agents (e.g., 3-bromoprop-1-yne) in acetone, using K₂CO₃ as a base. Purification via silica gel chromatography with hexane/dichloromethane (8:2 v/v) yields the target compound .
Which spectroscopic techniques are most effective for characterizing this compound?
Basic
Proton (¹H NMR) and carbon-13 (¹³C NMR) nuclear magnetic resonance spectroscopy are critical for confirming structural integrity. For example, ¹H NMR can identify propynyloxy groups (δ ~4.7 ppm for -OCH₂C≡CH) and benzotriazole aromatic protons (δ ~7.3–8.2 ppm). Elemental analysis further validates purity .
How can molecular docking studies elucidate the compound’s interaction with biological targets like NEK2?
Advanced
Docking analysis (e.g., using AutoDock Vina) revealed that bis(3-(2H-benzo[d][1,2,3]triazol-2-yl)-2-(prop-2-yn-1-yloxy)phenyl)methane binds to NEK2 with a binding energy of −10.5 kJ/mol. Hydrophobic interactions and hydrogen bonding with residues like Lys37 and Glu61 are key to inhibitory activity. These computational insights guide rational drug design by identifying critical binding motifs .
What strategies resolve discrepancies in biological potency across benzotriazole derivatives?
Advanced
Variations in EC₅₀ values (e.g., PPARα/δ vs. PPARα/γ activation) may arise from substituent effects. For instance, 3-(4-(2H-benzo[d][1,2,3]triazol-2-yl)phenoxy)-2,2-dimethylpropanoic acid (73a) showed higher PPARα/δ potency than 73b due to methyl group steric hindrance. Comparative SAR studies and X-ray crystallography can clarify structural determinants of activity .
How do structural modifications impact the compound’s PPAR activation profile?
Advanced
Introducing bulky substituents (e.g., tert-butyl or phenethyl groups) enhances lipid solubility and target affinity. For example, 73b’s 2,6-dimethylphenoxy moiety reduced PPARα/γ potency compared to 73a, highlighting the role of electronic and steric factors in receptor selectivity .
What in vitro assays are used to assess antiviral activity of benzotriazole derivatives?
Basic
Cytopathic effect (CPE) reduction assays in cell lines (e.g., Enterovirus CVB-2 or Flavivirus Sb-1) quantify EC₅₀ values. Compounds like N1,N3-bis(4-(2H-benzo[d][1,2,3]triazol-2-yl)phenyl)malonamide showed EC₅₀ = 7–11 μM, validated via plaque reduction or RT-PCR .
Can solvatochromic analysis and DFT predict physicochemical properties?
Advanced
Yes. Density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) correlate experimental solvatochromism with dipole moments and HOMO-LUMO gaps. For 3-((1H-benzo[d][1,2,3]triazol-1-yl)methyl)-4-phenylethyl-1H-1,2,4-triazole-5(4H)-thione, solvent polarity indices (ET₃₀) align with computed charge distributions .
How to optimize synthetic protocols for higher yields?
Advanced
Microwave-assisted synthesis reduces reaction time (e.g., 14 hours → 2 hours) and improves yields by 15–20%. Optimizing base equivalents (e.g., DIPEA at 1.5 equiv.) and stepwise temperature control (35°C for alkylation, 60°C for cyclization) minimizes side reactions .
How does the compound’s fluorescence properties apply in analytical chemistry?
Advanced
Derivatives like 3-(2H-benzo[d][1,2,3]triazol-2-yl)-2-oxo-2H-benzo[g]chromen-8-yl acrylate (BTAB) act as fluorescent probes for cysteine (Cys) detection. BTAB’s acrylate group reacts selectively with Cys, yielding a 40-fold fluorescence increase (λₑₓ/λₑₘ = 350/450 nm) with a detection limit of 0.154 μM, validated in bovine serum .
What are the key considerations in stability studies under various conditions?
Basic
Storage at 2–8°C in sealed, dry containers prevents hydrolysis of the ester group. Accelerated stability testing (40°C/75% RH for 6 months) assesses degradation products via HPLC. Photostability under UV light (e.g., 254 nm for 48 hours) evaluates benzotriazole ring integrity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
